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molecular formula C12H10BrNO3 B8546234 Methyl 5-bromo-8-methoxyquinoline-2-carboxylate

Methyl 5-bromo-8-methoxyquinoline-2-carboxylate

Cat. No. B8546234
M. Wt: 296.12 g/mol
InChI Key: UQQURTZDNGJSGA-UHFFFAOYSA-N
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Patent
US05804588

Procedure details

Methyl 5-bromo-8-methoxyquinoline-2-carboxylate (154 g), tetrahydrofuran (40 ml), water (40 ml) and lithium hydroxide monohydrate (0.436 g) were combined and stirred at room temperature for 1.5 h. The tetrahydrofuran was removed in vacuo and the resulting aqueous mixture was acidified with hydrochloric acid. The resulting white precipitate was collected by filtration and dried in vacuo to give the title compound (1.33 g) as a white solid.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0.436 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14]([O:16]C)=[O:15])=[N:7]2.O1CCCC1.O.[OH-].[Li+]>O>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14]([OH:16])=[O:15])=[N:7]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=C(C=C1)OC)C(=O)OC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
lithium hydroxide monohydrate
Quantity
0.436 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=C(C=C1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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